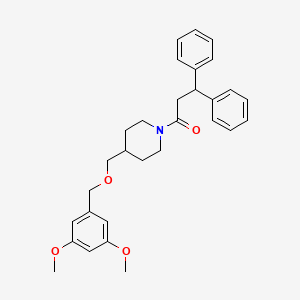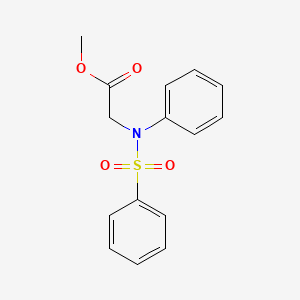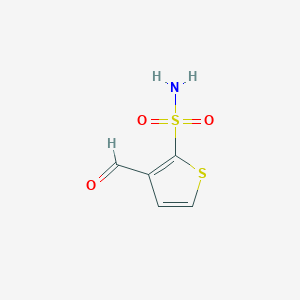
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as PP2A inhibitor, due to its ability to inhibit the activity of the protein phosphatase 2A (PP2A).
Wirkmechanismus
The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide involves the inhibition of this compound activity. This compound is a protein phosphatase that plays a critical role in regulating cell growth and division. Inhibition of this compound activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. In addition, it has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide in lab experiments include its ability to induce apoptosis in cancer cells, making it a potential target for cancer therapy. However, the limitations of using this compound in lab experiments include its complex synthesis process and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide. These include:
1. Further studies to determine the optimal dosage and administration of this compound for cancer therapy.
2. Studies to determine the potential toxicity of this compound in vivo.
3. Studies to determine the potential use of this compound in combination with other cancer therapies.
4. Studies to determine the potential use of this compound in the treatment of other diseases.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of this compound, which is a protein phosphatase that plays a critical role in regulating cell growth and division. Inhibition of this compound activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy. However, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy, as well as its potential toxicity in vivo.
Synthesemethoden
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 2-chloro-4-(pyridin-4-ylthio)acetamide with 1-(pyridin-2-yl)pyrrolidine-3-amine in the presence of a base such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of this compound, which is a protein phosphatase that plays a critical role in regulating cell growth and division. Inhibition of this compound activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy.
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(12-22-14-4-8-17-9-5-14)19-13-6-10-20(11-13)15-3-1-2-7-18-15/h1-5,7-9,13H,6,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJGLBPTCCMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CSC2=CC=NC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2479618.png)
![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid](/img/structure/B2479620.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)

![N-[(E)-2-thienylmethylidene]aniline](/img/structure/B2479630.png)
![methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2479631.png)
![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B2479632.png)
